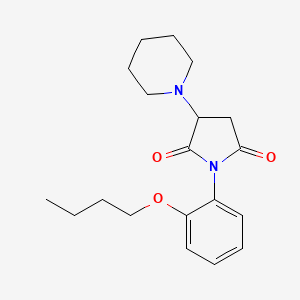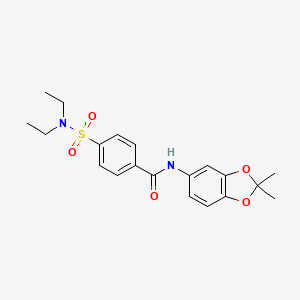![molecular formula C25H26O2 B14946980 1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[221]hept-2-yl benzoate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene and phenylacetylene. The reaction conditions usually require the presence of a catalyst, such as palladium, to facilitate the coupling reaction between the alkyne and the bicyclic compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring can be functionalized with various substituents.
Scientific Research Applications
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ethynyl and phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can be compared with similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of the target compound.
Phenylacetylene: Another precursor used in the coupling reaction.
1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene: A structurally related compound with different functional groups.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[22
Properties
Molecular Formula |
C25H26O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[1,7,7-trimethyl-2-(2-phenylethynyl)-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C25H26O2/c1-23(2)21-15-16-24(23,3)25(18-21,17-14-19-10-6-4-7-11-19)27-22(26)20-12-8-5-9-13-20/h4-13,21H,15-16,18H2,1-3H3 |
InChI Key |
XDDNUZKIVVPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C#CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946915.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)

![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
